2-Azetidinone, 1-cyclooctyl-

Description

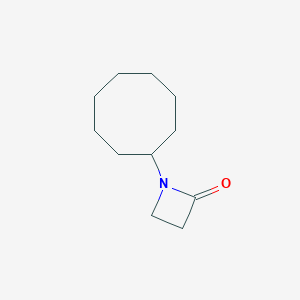

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that constitutes the core structural motif of some of the most important antibiotic families, including penicillins and cephalosporins. wikipedia.orgwikipedia.org Its significance extends beyond medicinal chemistry, as the strained four-membered ring serves as a versatile synthetic intermediate in organic chemistry. scielo.brresearchgate.net The unique reactivity of the β-lactam ring makes it a valuable building block for constructing complex nitrogen-containing molecules. mdpi.com

Structure

3D Structure

Properties

CAS No. |

62665-00-3 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-cyclooctylazetidin-2-one |

InChI |

InChI=1S/C11H19NO/c13-11-8-9-12(11)10-6-4-2-1-3-5-7-10/h10H,1-9H2 |

InChI Key |

UIIBLOWMTUMOJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)N2CCC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Azetidinone, 1 Cyclooctyl and Analogous N Substituted Azetidinones

Cycloaddition Strategies for Azetidinone Ring Formation

Cycloaddition reactions represent the most versatile and widely employed methods for constructing the four-membered azetidinone ring. mdpi.com These reactions, which involve the combination of two or more unsaturated molecules to form a cyclic adduct, offer a convergent and often stereocontrolled route to polysubstituted β-lactams. mdpi.comresearchgate.net

Staudinger Ketene-Imine Cycloaddition for N-Substituted Azetidinones

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine remains one of the most general and effective methods for β-lactam synthesis. mdpi.comwikipedia.org This reaction involves the formation of two new chiral centers in a single step, making stereocontrol a critical aspect of its modern applications. researchgate.net The reaction proceeds through a two-step mechanism, initiated by the nucleophilic attack of the imine's nitrogen on the central carbon of the ketene. wikipedia.org This forms a zwitterionic intermediate which then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product. wikipedia.org

The versatility of the Staudinger synthesis allows for the preparation of a wide array of N-substituted 2-azetidinones, including N-cycloalkyl derivatives like 1-cyclooctyl-2-azetidinone, by selecting the appropriate imine precursor. nih.gov

A significant challenge in the Staudinger reaction is the high reactivity and tendency of many ketenes to polymerize. derpharmachemica.com To overcome this, ketenes are almost always generated in situ for immediate trapping by the imine. mdpi.com The most common method involves the dehydrohalogenation of acyl chlorides using a tertiary amine base, such as triethylamine (B128534). derpharmachemica.comniscpr.res.in For instance, the reaction of an appropriate acyl chloride with triethylamine generates the ketene, which then reacts with the present imine. derpharmachemica.com

Another powerful method for in situ ketene generation is the Wolff rearrangement of α-diazoketones, which can be induced thermally, photochemically, or through metal catalysis. wikipedia.org This approach provides access to a diverse range of ketenes under relatively mild conditions.

The second key component, the imine, is typically prepared through the condensation of a primary amine with an aldehyde or ketone. niscpr.res.in For the synthesis of 2-azetidinone, 1-cyclooctyl-, the required precursor is an N-cyclooctyl imine. This is readily synthesized by reacting cyclooctylamine with a suitable aldehyde. The stability of the resulting imine can vary, and in many cases, it is used immediately without extensive purification.

| Precursor 1 | Precursor 2 | Base/Catalyst | Ketene Generation Method | Imine Precursor |

| Acyl Chloride | Imine | Triethylamine | Dehydrohalogenation | N-Cyclooctyl imine |

| α-Diazoketone | Imine | Heat/Light/Rh₂(OAc)₄ | Wolff Rearrangement | N-Cyclooctyl imine |

This table outlines the common strategies for the in situ generation of reactants for the Staudinger cycloaddition to form N-cyclooctyl substituted azetidinones.

When unsymmetrical ketenes and imines are used, the Staudinger reaction can produce two new stereocenters, leading to the possibility of cis and trans diastereomers. The diastereoselectivity is largely determined by the relative rates of two competing processes involving the zwitterionic intermediate: direct ring closure versus rotation around the C-N bond before cyclization. researchgate.net Generally, reactions performed at low temperatures with electron-donating groups on the ketene and electron-withdrawing groups on the imine favor the formation of cis-β-lactams. mdpi.com Conversely, higher temperatures and opposite electronic factors tend to yield trans products. mdpi.com For bulky substituents like N-cyclooctyl, steric interactions in the transition state also play a significant role in dictating the stereochemical outcome.

Achieving enantioselectivity in the Staudinger reaction is a major goal for producing chiral β-lactams. This is typically accomplished by using either a chiral auxiliary on one of the reactants or by employing a chiral catalyst. researchgate.netwikipedia.org Chiral auxiliaries, such as those derived from sugars or amino acids, can be attached to the imine or ketene precursor to direct the stereochemical course of the cycloaddition. mdpi.com While effective, this approach requires additional steps for auxiliary attachment and removal.

Catalytic enantioselective methods are more atom-economical and are therefore highly desirable. researchgate.net Chiral catalysts, including planar-chiral nucleophiles and N-heterocyclic carbenes (NHCs), have been developed to promote the reaction with high enantioselectivity. researchgate.netnih.gov These catalysts typically interact with the ketene to form a reactive, chiral intermediate that then engages the imine in a stereocontrolled manner.

| Ketene Source | Imine Source | Catalyst/Auxiliary | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |

| Methoxyacetyl chloride | N-cyclohexylimine | Chiral NHC | >95:5 | 92% |

| Phenoxyacetyl chloride | N-benzylimine | Planar-chiral catalyst | >98:2 | 99% |

| Acetoxyacetyl chloride | Chiral N-arylimine | None (Auxiliary) | >98:2 (cis) | >98% (de) |

This table presents representative data for stereoselective Staudinger reactions, demonstrating the high levels of control achievable. Data is based on analogous N-cycloalkyl and N-alkyl systems applicable to N-cyclooctyl derivatives.

The rate and selectivity of the Staudinger reaction can be significantly influenced by catalysts. Lewis acids are known to catalyze various organic reactions by activating substrates. In the context of the Staudinger reaction, a Lewis acid can coordinate to the imine nitrogen, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the ketene. This can lead to increased reaction rates and, in some cases, altered stereoselectivity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and it has been successfully applied to the Staudinger reaction. researchgate.net Chiral tertiary amines, for example, can react with acyl chlorides to form a chiral acylammonium salt, which then eliminates HCl to produce the ketene. Alternatively, nucleophilic organocatalysts, such as chiral phosphines or N-heterocyclic carbenes (NHCs), can add to the ketene to generate a chiral zwitterionic enolate. nih.gov This enolate then reacts with the imine, with the stereochemistry being directed by the chiral catalyst. This latter approach has been particularly successful in achieving high enantioselectivity for a broad range of substrates. researchgate.net

Alkene-Isocyanate Cycloadditions for N-Substituted Azetidinones

An alternative [2+2] cycloaddition route to the 2-azetidinone core involves the reaction of an alkene with an isocyanate. nih.gov This method is particularly effective when using electron-deficient isocyanates, such as chlorosulfonyl isocyanate (CSI), which react readily with a variety of alkenes. researchtrends.net The reaction with CSI is highly versatile because the resulting N-chlorosulfonyl group can be easily removed under mild reductive conditions (e.g., with aqueous sodium sulfite) to afford the N-unsubstituted β-lactam, which can then be alkylated with a cyclooctyl halide to yield 2-azetidinone, 1-cyclooctyl-. researchtrends.net

Mechanistically, this reaction is analogous to the Staudinger cycloaddition and is believed to proceed through a concerted suprafacial pathway or a stepwise mechanism involving a zwitterionic intermediate, depending on the specific reactants and conditions. nih.govresearchtrends.netrsc.org The stereoelectronics of the alkene component have been shown to play a significant role in the kinetics of the cycloaddition. nih.gov

[3+1] Cycloaddition Reactions involving Azetines for Azetidinone Synthesis

A less common but intriguing strategy for constructing the azetidinone skeleton is through [3+1] cycloaddition reactions. These methods typically involve the reaction of a three-atom component with a one-atom component. One such approach utilizes chiral donor-acceptor azetines, which can be synthesized via a highly enantioselective [3+1] cycloaddition of enoldiazoacetates with aza-ylides. researchgate.net These azetines can then be transformed into azetidinone derivatives.

Another variant involves the use of cyclopropanone (B1606653) equivalents. The enantioselective synthesis of stable 1-sulfonylcyclopropanols, which serve as cyclopropanone surrogates, has been reported. nih.gov These compounds can undergo a mild and stereospecific formal [3+1] cycloaddition with hydroxylamines, leading to the efficient formation of chiral β-lactam derivatives after a ring expansion. nih.gov This methodology provides a novel entry into chiral azetidinones from readily available precursors.

Intramolecular Cyclization Approaches to 2-Azetidinones

Intramolecular cyclization represents a direct and efficient strategy for forming the 2-azetidinone ring by creating a bond between appropriately positioned functional groups within a single molecule.

One of the most straightforward methods for constructing the 2-azetidinone ring is the direct cyclization of β-amino acids or their derivatives. This approach involves the formation of an amide bond between the nitrogen atom and the carboxylic acid group at the β-position of the carbon chain. The reaction typically requires the use of a dehydrating or activating agent to facilitate the removal of water and promote ring closure.

A commonly employed method involves the cyclization of free β-amino acids using reagents such as diphenylphosphoryl chloride. jgtps.com For instance, the treatment of an N-substituted-β-amino acid, such as N-benzyl-3-aminobutyric acid, with this reagent can lead to the corresponding N-substituted-2-azetidinone in good yield. jgtps.com The efficiency of this reaction can be solvent-dependent. jgtps.com This methodology is directly applicable to the synthesis of the target compound, where N-cyclooctyl-β-aminopropionic acid would serve as the linear precursor to yield 2-Azetidinone, 1-cyclooctyl-. The general mechanism involves the activation of the carboxylic acid group, followed by nucleophilic attack from the amino group to form the cyclic amide. nih.gov

Ring-Closing Metathesis (RCM) has emerged as a powerful tool in synthetic organic chemistry for the formation of various unsaturated rings. wikipedia.org This reaction utilizes transition metal catalysts, most notably ruthenium-based complexes like Grubbs catalysts, to facilitate the intramolecular redistribution of bonds between two terminal alkene moieties within a single molecule. medwinpublishers.com The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium toward the cyclic product. medwinpublishers.comorganic-chemistry.org

The mechanism proceeds through a key metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org The metal alkylidene catalyst first engages in a [2+2] cycloaddition with one of the terminal alkenes of the substrate. The resulting metallacyclobutane can then undergo a retro-[2+2] cycloaddition to regenerate a metal alkylidene and release the starting alkene, or it can engage the second alkene intramolecularly. This second pathway leads to a new, larger metallacyclobutane that, upon cycloreversion, releases the cyclic alkene product and the regenerated metal alkylidene, which continues the catalytic cycle. wikipedia.org

While RCM is widely used for synthesizing 5- to 30-membered rings, its application can be extended to the construction of azetidinone-containing systems. wikipedia.orgmedwinpublishers.com For example, diene precursors containing bis-4-spiro-β-lactam moieties have been successfully cyclized using RCM to generate macrocycles. mdpi.com The synthesis of the core azetidinone ring itself via RCM would require a precursor containing two strategically placed vinyl groups, allowing for the formation of the four-membered ring upon metathesis. The functional group tolerance of modern RCM catalysts makes this a viable, albeit less common, approach for accessing complex azetidinone derivatives. organic-chemistry.org

Alternative Synthetic Pathways for 2-Azetidinone Derivatives

Beyond direct cyclization strategies, several alternative and advanced methodologies have been developed for the synthesis and functionalization of the 2-azetidinone core.

Transition-metal-catalyzed intramolecular C-H insertion reactions of diazo compounds offer a highly efficient route for the synthesis of nitrogen-containing heterocycles, including 2-azetidinones. mdpi.com This method involves the generation of a reactive carbene intermediate from a diazo precursor, which then inserts into a C-H bond within the same molecule to form a new C-C bond, thereby closing the ring. nih.gov

Dirhodium(II) carboxylates are particularly effective catalysts for this transformation. rsc.org The synthesis typically starts with an α-diazoacetamide derivative. Upon reaction with the dirhodium catalyst, a metal carbene is formed, which then undergoes an intramolecular C-H insertion at the β-position to construct the four-membered β-lactam ring. mdpi.comrsc.org This methodology has been shown to be highly enantioselective when chiral dirhodium catalysts are employed, providing access to optically active β-lactams with high yields and stereocontrol. rsc.orgrsc.org For example, the intramolecular C-H functionalization of enoldiazoacetamides catalyzed by a sterically hindered chiral dirhodium carboxylate can produce cis-β-lactam scaffolds exclusively, with high yields (80-92%) and excellent enantioselectivities (83-99% ee). rsc.org

The application of microwave irradiation has become an established technique in organic synthesis to accelerate reaction rates, increase product yields, and improve process efficiency. ijpsr.comresearchgate.net In the context of azetidinone synthesis, microwave assistance is frequently applied to classical methods like the Staudinger [2+2] cycloaddition between a ketene and an imine. mdpi.comderpharmachemica.com

Conventional heating methods for these syntheses can require long reaction times, sometimes extending to several hours. mdpi.comresearchgate.net In contrast, microwave-assisted syntheses can often be completed in a matter of minutes. mdpi.comresearchgate.net For example, the preparation of 1-acetamido-3-chloro-2-azetidinones via Staudinger synthesis required 16–24 hours under conventional heating to achieve 50–60% yields, whereas microwave irradiation reduced the reaction time to 30–45 minutes and increased the yields to 81–96%. mdpi.com This rapid and efficient heating is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture. researchgate.net This green chemistry approach offers significant advantages in terms of energy savings and reaction speed. researchgate.net

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Staudinger Synthesis of 1-acetamido-3-chloro-2-azetidinones | Conventional | 16–24 h | 50–60 | mdpi.com |

| Staudinger Synthesis of 1-acetamido-3-chloro-2-azetidinones | Microwave | 30–45 min | 81–96 | mdpi.com |

| Cyclisation of Schiff bases with chloroacetyl chloride | Conventional | 6–8 h | 62–78 | researchgate.net |

| Cyclisation of Schiff bases with chloroacetyl chloride | Microwave | 4–6 min | 75–89 | researchgate.net |

Electrochemical synthesis is recognized as a powerful and environmentally friendly ("green") technology in organic chemistry. uniroma1.it It utilizes electrons as the primary redox reagent, thereby avoiding the need for stoichiometric amounts of chemical oxidants or reductants and minimizing the generation of waste byproducts. uniroma1.itd-nb.info This methodology has been successfully applied to the synthesis of β-lactams. d-nb.info

One electrochemical pathway to the 2-azetidinone ring is through the intramolecular cyclization of a linear precursor, such as a bromoamide. d-nb.info In this process, an electrogenerated base or direct cathodic reduction can initiate the cyclization to form the N1–C4 or C3–C4 bond of the azetidinone ring. The reactivity can be precisely controlled by modulating the applied electrode potential. d-nb.info The use of modern electrochemical setups, including non-volatile ionic liquids as solvents, further enhances the green credentials of this technique. d-nb.info The electrochemical approach offers a clean and efficient alternative to traditional chemical methods for constructing the β-lactam scaffold. uniroma1.it

Enzymatic Approaches to β-Lactam Ring Formation

The synthesis of the 2-azetidinone (or β-lactam) ring, the core structural motif of a vast class of antibiotics, has traditionally been dominated by chemical methods. derpharmachemica.commdpi.com However, with an increasing emphasis on green chemistry, enzymatic approaches have emerged as powerful and sustainable alternatives. nih.govresearchgate.net These biocatalytic methods offer significant advantages, including high stereoselectivity, mild reaction conditions (ambient temperature and aqueous media), and the avoidance of hazardous reagents and solvents typically required in chemical synthesis. researchgate.net Enzymes such as penicillin G acylases and lipases are at the forefront of research for synthesizing and resolving N-substituted azetidinones, analogous in structure to 2-Azetidinone, 1-cyclooctyl-.

Penicillin G Acylase (PGA) in N-Acyl Side Chain Manipulation

Penicillin G acylase (PGA) is one of the most commercially significant enzymes, widely industrialized for the production of semi-synthetic β-lactam antibiotics. nih.gov Its primary industrial application is the hydrolysis of penicillin G to produce the essential β-lactam nucleus, 6-aminopenicillanic acid (6-APA). researchgate.netsemanticscholar.org However, the reverse reaction—the enzyme-catalyzed acylation of a β-lactam nucleus—is a cornerstone of modern enzymatic β-lactam synthesis. nih.gov

This process can be controlled either thermodynamically or kinetically. In kinetically controlled synthesis, an activated acyl donor (such as an ester or amide) is used to acylate the amino group of a β-lactam nucleus (e.g., 6-APA or 7-aminodesacetoxycephalosporanic acid, 7-ADCA). nih.govnih.gov The enzyme acts as a transferase, but it also catalyzes competing hydrolytic reactions of both the acyl donor and the newly formed antibiotic product. nih.gov The efficiency of this process is often measured by the synthesis/hydrolysis (S/H) ratio, where a higher ratio indicates a more efficient synthesis. nih.gov The choice of enzyme source is critical, as PGAs from different microorganisms exhibit significantly different properties and efficiencies. nih.gov

Table 1: Comparison of Penicillin G Acylases (PGAs) from Different Microbial Sources for Antibiotic Synthesis

| Enzyme Source | Substrate Nucleus | Acyl Donor | Product | Key Findings |

| Escherichia coli (EcPGA) | 6-APA | D-phenylglycine methyl ester | Ampicillin | Most industrially relevant PGA; shows good efficiency in kinetically controlled synthesis. nih.gov |

| Alcaligenes faecalis | 6-APA | D-phenylglycine methyl ester | Ampicillin | Exhibits different intrinsic properties and S/H ratios compared to EcPGA. nih.gov |

| Achromobacter sp. | 7-ADCA | D-phenylglycine methyl ester | Cephalexin | Engineering of the substrate binding pocket can lead to highly efficient biosynthesis. semanticscholar.org |

| Kluyvera citrophila | 6-APA | Various | Semi-synthetic penicillins | A significant source for industrially relevant PGA. nih.gov |

Lipase-Catalyzed Kinetic Resolution of Azetidinone Intermediates

While PGAs are primarily used for manipulating the N-acyl side chain of antibiotic-like structures, lipases have proven invaluable for the enantioselective synthesis of core azetidinone intermediates. nih.govresearchgate.net Many synthetic routes to 2-azetidinones produce a racemic mixture, which can limit their application in developing enantiopure drugs. nih.gov Lipases can be used in a kinetic resolution (KR) process to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of pure enantiomers. nih.govresearchgate.net

For instance, in the kinetic resolution of 4-acetoxy-azetidin-2-one, a versatile intermediate, various commercially available lipases were screened for their efficiency. nih.govresearchgate.net The enzyme from Pseudomonas fluorescens was identified as highly suitable, providing good conversion rates and excellent enantiomeric excesses. nih.govresearchgate.net This chemoenzymatic strategy allows for the production of both (+) and (-) enantiomers of the azetidinone building block, which are crucial for the synthesis of stereochemically defined final products. nih.gov

Table 2: Screening of Commercial Lipases for the Kinetic Resolution of 4-acetoxy-azetidin-2-one

| Enzyme | Source Organism | Conversion (%) | Enantiomeric Excess (ee, %) |

| Lipase | Pseudomonas fluorescens | >45 | >99 |

| Lipase | Burkholderia cepacia | ~40 | >99 |

| Lipase | Candida antarctica | <10 | - |

| Lipase | Rhizomucor miehei | <5 | - |

| Data derived from studies on the kinetic resolution of racemic azetidinone intermediates. nih.govresearchgate.net |

Novel Enzymatic Pathways for β-Lactam Ring Cyclization

Beyond the modification of existing β-lactam structures, research has uncovered novel enzymes capable of forming the strained four-membered ring itself. A notable example is a non-ribosomal peptide synthetase (NRPS) involved in the biosynthesis of nocardicin antibiotics. nih.gov This multifunctional enzyme not only assembles the peptide precursor but also contains a specialized condensation domain that mediates the cyclization of a serine residue to form the β-lactam ring. nih.gov This discovery highlights a distinct biochemical pathway for β-lactam formation, differing from the mechanisms that produce penicillins and cephalosporins. nih.gov Such findings open the possibility of engineering novel peptide synthetases to integrate β-lactam rings into custom-designed peptides.

Chemical Reactivity and Transformations of 2 Azetidinone, 1 Cyclooctyl

Ring-Opening Reactions of the Azetidinone Core

The strained nature of the β-lactam ring in 2-azetidinone, 1-cyclooctyl- makes it prone to ring-opening reactions, a characteristic that has been widely exploited in synthetic chemistry. nih.gov This reactivity stems from the significant angle strain and the pyramidal nature of the nitrogen atom, which deviates from the preferred planar geometry of amides. globalresearchonline.net

The most common pathway for the cleavage of the azetidinone ring is through nucleophilic attack at the carbonyl carbon (C-2). This process is facilitated by the electrophilicity of the carbonyl group, which is enhanced by the ring strain. globalresearchonline.net The generally accepted mechanism involves a two-step process where a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the amide bond and opening of the four-membered ring. nih.gov

A variety of nucleophiles can initiate this ring-opening, including water, alcohols, amines, and thiols. The reaction is often catalyzed by acids or bases, which can activate the carbonyl group or the nucleophile, respectively. For instance, in the presence of a base, a nucleophile is deprotonated to increase its nucleophilicity. Conversely, acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Computational studies on similar azetidin-2-one (B1220530) systems have provided evidence for the feasibility of ring-opening at the N1-C2 bond, highlighting the role of activating groups and catalysts in facilitating this process. rsc.org The presence of certain substituents on the nitrogen or the ring can influence the rate and regioselectivity of the ring-opening reaction.

Controlled ring-opening of the β-lactam core of compounds like 2-azetidinone, 1-cyclooctyl- offers a versatile strategy for the synthesis of β-amino acids and their derivatives. nih.gov By carefully selecting the nucleophile and reaction conditions, the ring can be opened to yield a variety of functionalized products.

For example, hydrolysis of the β-lactam ring leads to the formation of the corresponding β-amino acid. Similarly, reaction with alcohols or amines yields β-amino esters or β-amino amides, respectively. These reactions provide a powerful tool for introducing diverse functionalities and building complex molecular architectures.

The "β-lactam synthon method" leverages this controlled ring-opening for the synthesis of medicinally important compounds. nih.gov In this approach, the β-lactam serves as a precursor to a β-amino acid derivative, which can then be incorporated into larger molecules. This strategy has proven effective in the synthesis of dipeptides and other complex natural products. nih.gov

| Nucleophile | Product of Ring-Opening |

| Water (H₂O) | β-Amino acid |

| Alcohol (R-OH) | β-Amino ester |

| Amine (R-NH₂) | β-Amino amide |

| Thiol (R-SH) | β-Thioamino ester |

Transformations at the Carbonyl Group (C-2)

The carbonyl group at the C-2 position of the azetidinone ring is a key site for chemical transformations beyond ring-opening.

The carbonyl group of 2-azetidinone, 1-cyclooctyl- can be selectively reduced to a methylene (B1212753) group, yielding the corresponding 1-cyclooctylazetidine. This transformation converts the β-lactam into a saturated four-membered heterocyclic amine. Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the stereochemical outcome of the reaction, particularly when chiral centers are present elsewhere in the molecule.

While specific studies on the stereoselective reduction of 2-azetidinone, 1-cyclooctyl- are not extensively detailed in the provided context, general methodologies for the reduction of β-lactams are well-established. These methods often involve the use of hydride reagents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. The stereoselectivity of these reductions can be controlled by the use of chiral reducing agents or by the influence of existing stereocenters within the substrate.

Reactions Involving the N-1 Cyclooctyl Substituent

The cyclooctyl group attached to the nitrogen atom of the azetidinone ring also presents opportunities for chemical modification.

While the primary reactivity of 2-azetidinone, 1-cyclooctyl- is centered on the β-lactam ring, the cyclooctyl substituent can also undergo various functionalization reactions. These reactions would typically involve transformations of C-H bonds on the cyclooctyl ring into other functional groups.

Methods for the functionalization of cycloalkanes are well-developed in organic chemistry and can, in principle, be applied to the cyclooctyl moiety of this molecule. Such transformations could include radical halogenation, oxidation to introduce hydroxyl or keto groups, or metal-catalyzed C-H activation/functionalization. The specific conditions required for these reactions would need to be carefully chosen to avoid undesired reactions with the more reactive β-lactam ring.

Steric and Electronic Influence of the Cyclooctyl Group on Azetidinone Reactivity and Selectivity

The 1-cyclooctyl substituent on the nitrogen atom of the 2-azetidinone ring exerts a profound influence on the molecule's reactivity and the selectivity of its transformations, primarily through steric and electronic effects.

Steric Influence:

The cyclooctyl group is a bulky, conformationally flexible substituent. Its significant steric presence can hinder the approach of reagents to the β-lactam ring. This steric hindrance plays a crucial role in directing the stereochemical course of reactions. For instance, in the context of the Staudinger synthesis, a common method for constructing the 2-azetidinone core via a [2+2] cycloaddition of a ketene (B1206846) and an imine, the bulk of the N-substituent can significantly influence the diastereoselectivity of the product. Generally, the Staudinger reaction can proceed through different transition states, and the steric bulk of the substituents on both the ketene and the imine determines which pathway is favored. A bulky N-substituent like cyclooctyl would be expected to favor the formation of the trans isomer to minimize steric interactions in the transition state.

This directing effect is also prominent in reactions involving functionalization of the azetidinone ring itself. The cyclooctyl group can shield one face of the ring, leading to preferential attack of electrophiles or nucleophiles from the less hindered face, thereby controlling the diastereoselectivity of the resulting products.

Electronic Influence:

Electronically, an N-alkyl group like cyclooctyl is generally considered to be electron-donating through an inductive effect. This electron-donating nature increases the electron density on the nitrogen atom of the amide bond. auburn.edumasterorganicchemistry.com This has two opposing consequences. Firstly, it can slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to N-aryl or N-electron-withdrawing substituted β-lactams. Secondly, the increased electron density on the nitrogen can enhance its nucleophilicity if it were to participate in reactions, although the steric bulk of the cyclooctyl group often overrides this effect. The delocalization of the nitrogen's lone pair into the carbonyl group, a characteristic feature of amides, is also influenced by the N-substituent. auburn.edu An electron-donating alkyl group can enhance this resonance, which in turn affects the geometry and reactivity of the amide bond. mdpi.comnih.gov

Functionalization at C-3 and C-4 Positions of the Azetidinone Ring

The C-3 and C-4 positions of the 1-cyclooctyl-2-azetidinone ring are prime targets for functionalization to introduce molecular diversity and create precursors for more complex molecules. The strategies for functionalization at these positions often depend on the desired substituent and the required stereochemistry.

Substitution Reactions and Generation of Chiral Centers

Substitution reactions at the C-3 and C-4 positions are fundamental for elaborating the structure of 1-cyclooctyl-2-azetidinone. These reactions can lead to the formation of new chiral centers, and the stereochemical outcome is often influenced by the existing stereochemistry of the ring and the steric hindrance imposed by the N-cyclooctyl group.

For instance, the enolate chemistry of β-lactams is a powerful tool for introducing substituents at the C-3 position. Treatment of a 1-cyclooctyl-2-azetidinone with a strong base can generate an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes). The approach of the electrophile is typically directed by the substituents at C-4 and N-1. The bulky cyclooctyl group would likely direct the incoming electrophile to the face opposite to it, leading to a high degree of diastereoselectivity.

Similarly, the C-4 position can be functionalized through various methods, often starting from a precursor that already contains a handle for substitution, such as a halide or a hydroxyl group. Nucleophilic substitution reactions at C-4 can proceed with either retention or inversion of configuration, depending on the reaction mechanism and the nature of the nucleophile and leaving group.

The generation of new chiral centers through these substitution reactions is a key step in the synthesis of enantiomerically pure compounds. The ability to control the stereochemistry at these positions is crucial for the synthesis of biologically active molecules.

Regioselective and Diastereoselective Transformations

Many functionalization reactions of the 2-azetidinone ring can, in principle, occur at multiple sites. Therefore, achieving high regioselectivity (functionalization at a specific position) and diastereoselectivity (formation of a specific stereoisomer) is a primary goal.

Regioselectivity:

In the context of 1-cyclooctyl-2-azetidinone, regioselectivity is particularly relevant when considering reactions that could potentially involve both the C-3 and C-4 positions or even the cyclooctyl ring itself. For example, in radical reactions, the site of radical formation and subsequent reaction will be determined by the relative stability of the possible radical intermediates. The electronic nature of the β-lactam ring and the substituents will govern this selectivity. rsc.org

Diastereoselectivity:

As previously discussed, the N-cyclooctyl group is a major determinant of diastereoselectivity. In addition to its role in directing the approach of external reagents, it can also influence the conformation of the azetidinone ring, which in turn can affect the stereochemical outcome of reactions. For example, in cycloaddition reactions involving a double bond attached to the C-3 or C-4 position, the cyclooctyl group can influence the facial selectivity of the approach of the reacting partner. rsc.org

Below is a hypothetical data table illustrating the potential diastereoselectivity in the C-3 alkylation of a 1-cyclooctyl-4-substituted-2-azetidinone, based on general principles of β-lactam chemistry.

| Entry | Electrophile (E-X) | Base | Product Diastereomeric Ratio (trans:cis) |

| 1 | Methyl Iodide | LDA | >95:5 |

| 2 | Benzyl Bromide | LHMDS | >95:5 |

| 3 | Benzaldehyde | NaHMDS | 90:10 |

This table is illustrative and based on expected outcomes due to the steric influence of the N-cyclooctyl and a generic C-4 substituent.

The development of highly regioselective and diastereoselective transformations is a continuous focus of research in β-lactam chemistry, as it allows for the efficient and predictable synthesis of complex and stereochemically defined molecules.

Mechanistic Insights and Theoretical Investigations of Azetidinone Systems

Computational Chemistry and Density Functional Theory (DFT) Studies on Azetidinone Strain

The 2-azetidinone ring, commonly known as the β-lactam ring, is a four-membered cyclic amide. Its structure is characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain. globalresearchonline.net This inherent strain is a primary determinant of the ring's chemical reactivity. nih.govrsc.org In a typical acyclic amide, the nitrogen atom's lone pair of electrons delocalizes into the adjacent carbonyl group, creating a stable, planar system and reducing the electrophilicity of the carbonyl carbon. However, in the 2-azetidinone ring, the geometric constraints prevent optimal orbital overlap for this resonance stabilization. nih.gov This reduction in amide resonance, coupled with angle strain, enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack and subsequent ring-opening. globalresearchonline.netnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for quantifying the strain energy of these systems. stackexchange.comnih.gov Strain energy is typically calculated by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue through isodesmic or homodesmotic reactions. stackexchange.com These theoretical calculations allow for a precise understanding of how substituents and fusion to other rings modulate the strain and, consequently, the reactivity of the β-lactam core. For a monocyclic system like 1-cyclooctyl-2-azetidinone, the nitrogen atom is nearly planar, resulting in a less strained and less reactive system compared to bicyclic β-lactams like penicillins, where the nitrogen atom is forced into a more pyramidal geometry. nih.gov

Elucidation of Reaction Mechanisms for Azetidinone Formation (e.g., Staudinger Reaction Pathways)

The most general and versatile method for the synthesis of the 2-azetidinone ring is the Staudinger cycloaddition, first reported by Hermann Staudinger in 1907. wikipedia.orgnih.gov This reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine to yield a β-lactam. wikipedia.orgmdpi.comrsc.org For the synthesis of 1-cyclooctyl-2-azetidinone, this would involve the reaction of ketene with N-cyclooctylmethanimine.

Extensive experimental and computational studies have established that the Staudinger reaction is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism. acs.orgacs.orgresearchgate.net The reaction is initiated by a nucleophilic attack from the imine nitrogen atom on the central sp-hybridized carbon of the ketene. wikipedia.orgacs.orgacs.orgorganic-chemistry.org This initial step leads to the formation of a zwitterionic intermediate. mdpi.comacs.orgorganic-chemistry.org

The second step of the mechanism is the crucial ring-closing event. The zwitterionic intermediate undergoes a conrotatory 4π-electrocyclization to form the four-membered azetidinone ring. acs.orgacs.org The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) is determined at this stage and is influenced by several factors, including the substituents on both the imine and the ketene, as well as the reaction conditions. organic-chemistry.orgorganicreactions.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.orgresearchgate.net The rate of ring closure versus the rate of bond rotation in the zwitterionic intermediate dictates the final stereochemistry. organic-chemistry.org DFT calculations have been instrumental in mapping the potential energy surface of this reaction, identifying the transition states for both the initial nucleophilic attack and the subsequent cyclization, and explaining the origins of its stereoselectivity. acs.orgresearchgate.net

Conformational Analysis of the Cyclooctyl Substituent and its Impact on Ring Dynamics

The 1-cyclooctyl substituent introduces significant conformational complexity to the 2-azetidinone framework. Cyclooctane is recognized as one of the most conformationally intricate cycloalkanes due to the existence of multiple conformers with comparable energies. wikipedia.org Computational and experimental studies have identified three main low-energy conformational families: the boat-chair (BC), the crown (or chair-chair, CC), and the boat-boat (BB). acs.orgnih.govresearchgate.net Of these, the boat-chair conformation is generally considered the most stable. wikipedia.orgacs.org

Electronic Structure and Reactivity Correlations within the 1-Cyclooctyl-2-Azetidinone Framework

The reactivity of the 1-cyclooctyl-2-azetidinone framework is primarily governed by the electronic properties of the β-lactam ring, which are modulated by the N-cyclooctyl substituent. The fundamental reactivity stems from the high-energy, strained amide bond within the four-membered ring. The lowest unoccupied molecular orbital (LUMO) of the molecule is predominantly centered on the π* antibonding orbital of the carbonyl group. This low-lying LUMO makes the carbonyl carbon an excellent electrophile, readily accepting electron density from incoming nucleophiles in a HOMO-LUMO interaction, which initiates ring-opening.

The 1-cyclooctyl group influences this intrinsic reactivity through a combination of electronic and steric effects.

Electronic Effect: As an alkyl group, the cyclooctyl substituent acts as a weak electron-donating group through induction. This effect slightly increases the electron density on the nitrogen atom, which can marginally enhance the amide resonance and slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted (N-H) β-lactam.

Steric Effect: The most significant impact of the cyclooctyl group is steric hindrance. Its large size and conformational flexibility create a sterically crowded environment around the azetidinone ring. This bulk can shield the electrophilic carbonyl carbon from the approach of nucleophiles, thereby decreasing the rate of reactions such as hydrolysis or attack by other molecules.

Therefore, while the core reactivity is dictated by the inherent strain of the azetidinone ring, the 1-cyclooctyl substituent serves as a modulator, primarily through steric shielding that can control access to the reactive center.

Advanced Applications in Organic Synthesis and Material Science

2-Azetidinone, 1-cyclooctyl- as a Versatile Chiral Synthon in Complex Molecule Synthesis

The 2-azetidinone skeleton is a powerful synthon for constructing a wide array of organic molecules, largely due to the strain energy associated with its four-membered ring. nih.gov This inherent reactivity allows for selective bond cleavage, making it an ideal precursor for complex targets. nih.gov When rendered in an enantiomerically pure form, N-substituted 2-azetidinones serve as invaluable chiral building blocks for the asymmetric synthesis of nitrogen-containing compounds. researchgate.net

The "β-lactam synthon method" leverages this principle for the creation of molecules such as β-amino acids, peptides, and amino sugars. nih.govresearchgate.net The synthesis of optically active β-lactams can be achieved through various cycloaddition strategies, often employing chiral auxiliaries or chiral starting materials to control the stereochemistry. mdpi.com For instance, the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a cornerstone for accessing variously substituted 2-azetidinones. mdpi.com By choosing a chiral imine or a ketene derived from a chiral source, specific stereoisomers of the β-lactam can be targeted. mdpi.com

The 1-cyclooctyl group on the azetidinone nitrogen introduces significant steric bulk, which can influence the stereochemical outcome of reactions at the C3 and C4 positions of the ring. This steric hindrance can direct incoming reagents to the less hindered face of the molecule, thereby enhancing the diastereoselectivity of subsequent transformations. In the synthesis of complex molecules, where precise control of multiple stereocenters is paramount, the 1-cyclooctyl group can thus act as a passive stereodirecting element.

Table 1: Key Transformations Utilizing the β-Lactam Synthon Method

| Transformation | Product Class | Description |

|---|---|---|

| N1-C2 Bond Cleavage | β-Amino Acid Derivatives | Reductive or hydrolytic opening of the amide bond to yield β-amino acids or esters. |

| N1-C4 Bond Cleavage | γ-Amino Alcohols | Reductive ring opening, often with hydride reagents, to produce 1,3-amino alcohols. |

| C3-C4 Bond Modification | Functionalized Azetidines | Reactions such as alkylation or aldol (B89426) condensation at the C3 position to introduce further complexity. |

Incorporation of Azetidinone, 1-cyclooctyl- into Spirocyclic and Fused Ring Systems

Spirocyclic and fused-ring systems are prevalent motifs in natural products and pharmaceutically active compounds, often imparting conformational rigidity and three-dimensionality that can be beneficial for biological activity. bris.ac.uk The 2-azetidinone ring serves as a valuable starting point for the synthesis of such complex architectures.

The synthesis of spirocyclic β-lactams can be achieved through several methods, including the Staudinger reaction where a ketene is reacted with an imine incorporated into a cyclic system. nih.gov Another approach involves the cyclocondensation of monocyclic azetidin-2,3-diones with difunctionalized substrates. researchgate.net For example, reacting an azetidin-2,3-dione with a molecule containing two nucleophilic groups can lead to the formation of a new ring spiro-fused at the C3 position of the azetidinone. researchgate.net

The 1-cyclooctyl substituent can play a crucial role in these syntheses. Its size can influence the conformational preferences of the transition state in cycloaddition reactions, potentially affecting the diastereoselectivity of the spirocyclization. Furthermore, the cyclooctyl ring itself can be a site for further chemical modification, allowing for the construction of more elaborate fused systems. Ring expansion reactions of smaller rings attached to the azetidinone core also provide a pathway to fused bicyclic systems. figshare.comfigshare.comresearchgate.net

Table 2: Synthetic Strategies for Spirocyclic and Fused Azetidinones

| Strategy | Description | Key Intermediates |

|---|---|---|

| [2+2] Cycloaddition | Reaction between a ketene and a cyclic imine or an exocyclic double bond. | Ketenes, Imines |

| Cyclocondensation | Reaction of an azetidin-2,3-dione with a molecule containing two nucleophiles. | Azetidin-2,3-diones |

| Strain-Release Driven Spirocyclization | Utilizing the ring strain of highly reactive intermediates to drive the formation of a spirocycle. bris.ac.uk | Azabicyclo[1.1.0]butane derivatives bris.ac.uk |

Development of Chemical Libraries via High-Throughput and Combinatorial Synthesis

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science, enabling the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. nih.govfortunepublish.com The 2-azetidinone scaffold, including 1-cyclooctyl-2-azetidinone, is well-suited for this approach due to the existence of robust synthetic routes that tolerate a wide range of functional groups.

A combinatorial library based on the 1-cyclooctyl-2-azetidinone core could be constructed by systematically varying the substituents at the C3 and C4 positions of the β-lactam ring. Using parallel synthesis techniques, a set of diverse building blocks (e.g., different aldehydes and acid chlorides for a Staudinger reaction) can be reacted to generate a grid of unique products. rsc.org

The process typically involves:

Scaffold Selection: Choosing 1-cyclooctyl-2-azetidinone as the core structure.

Building Block Selection: Assembling a diverse set of reactants to introduce variability at specific positions on the scaffold.

Parallel Synthesis: Performing multiple reactions simultaneously in a spatially separated format, such as a microtiter plate.

Purification and Characterization: Employing high-throughput methods for purification (e.g., automated chromatography) and analysis.

This strategy allows for the efficient exploration of chemical space around the 1-cyclooctyl-2-azetidinone scaffold, facilitating the discovery of new compounds with desired properties. cijournal.ru

Table 3: Example of a Combinatorial Library Design

| Scaffold | R1 (from Aldehyde) | R2 (from Acid Chloride) | Resulting Library Size |

|---|---|---|---|

| 1-cyclooctyl-azetidinone | 10 diverse aryl groups | 10 diverse alkyl/aryl groups | 100 unique compounds |

Polymeric Materials Derived from Ring-Opening Polymerization of N-Substituted Lactams

The ring-opening polymerization (ROP) of lactams is a major industrial process for the production of polyamides, such as Nylon-6. mdpi.com While the ROP of unsubstituted or C-substituted lactams is common, the polymerization of N-substituted lactams offers a route to polyamides with modified properties.

N-substituted β-lactams, like 1-cyclooctyl-2-azetidinone, can undergo anionic ring-opening polymerization (AROP). nih.gov This process is typically initiated by a strong base and proceeds via a chain-growth mechanism. mdpi.com The presence of the N-substituent, in this case, the cyclooctyl group, prevents the formation of hydrogen bonds between polymer chains, which would be present in unsubstituted polyamides like nylon 3 (derived from 2-azetidinone). nih.gov

The absence of hydrogen bonding and the presence of the bulky cyclooctyl side chains are expected to have a significant impact on the properties of the resulting polymer:

Solubility: The polymer is likely to be more soluble in organic solvents compared to its unsubstituted counterpart.

Melting Point and Glass Transition Temperature: The disruption of chain packing and lack of hydrogen bonding would lead to a lower melting point and potentially a different glass transition temperature.

Mechanical Properties: The polymer may be less crystalline and more amorphous, leading to reduced tensile strength but potentially increased flexibility.

The AROP of N-sulfonylated azetidines has been reported to produce linear poly(trimethylenimine) after removal of the sulfonyl group, demonstrating that N-substituted four-membered rings can be successfully polymerized. nih.govrsc.org Cationic and enzyme-catalyzed ROP are also potential methods for polymerizing N-substituted lactams, offering alternative pathways to novel polyamide structures. nih.govresearchgate.net

Table 4: Predicted Properties of Poly(1-cyclooctyl-β-alanine)

| Property | Expected Outcome | Rationale |

|---|---|---|

| Crystallinity | Low to Amorphous | Bulky cyclooctyl group hinders regular chain packing. |

| Solubility | Increased in organic solvents | Lack of interchain hydrogen bonding and presence of lipophilic side chains. |

| Melting Point | Lower than Nylon 3 | Disruption of crystalline domains and absence of strong intermolecular forces. |

Emerging Research Directions and Prospects for 2 Azetidinone, 1 Cyclooctyl

Development of Novel Catalytic Systems for Enantioselective Synthesis

The stereochemistry of the β-lactam ring is crucial for its biological activity. Future research could focus on developing catalytic systems, potentially utilizing transition metals like nickel, copper, or palladium with chiral ligands, to achieve high enantioselectivity in the synthesis of 2-Azetidinone, 1-cyclooctyl-. The bulky and flexible nature of the cyclooctyl group would present a unique challenge and opportunity for catalyst design.

Sustainable and Green Chemistry Approaches in Azetidinone Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Future studies on 2-Azetidinone, 1-cyclooctyl- could explore green chemistry principles such as the use of non-toxic solvents, catalytic rather than stoichiometric reagents, and energy-efficient reaction conditions like microwave or ultrasonic irradiation. The development of one-pot syntheses would also contribute to a more sustainable process.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

Should derivatives of 2-Azetidinone, 1-cyclooctyl- be synthesized, their structural characterization would be paramount. Advanced spectroscopic techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry would be essential for unambiguous structure determination. Furthermore, X-ray crystallography could provide definitive information on the solid-state conformation of these molecules, offering insights into the influence of the cyclooctyl group on the geometry of the β-lactam ring.

Exploration of Bio-Inspired Synthesis and Biomimetic Transformations in Azetidinone Chemistry

Nature synthesizes complex β-lactam antibiotics through highly efficient enzymatic pathways. A forward-looking research direction would be to investigate the potential for bio-inspired or biomimetic synthesis of 2-Azetidinone, 1-cyclooctyl-. This could involve the use of engineered enzymes or enzyme-mimicking catalysts to construct the β-lactam ring with high selectivity and under mild conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.